N-Acetylglucopyranosylamine

Glycogen phosphorylase inhibition Type 2 diabetes Structure-based drug design

Select this compound as your enzymatic and computational chemistry reference standard. N-Acetylglucopyranosylamine (NAG) is the foundational, best-characterized inhibitor of glycogen phosphorylase (GP), essential for assay validation and inhibitor screening. Its unique 53-fold potency advantage over α-D-glucose, combined with pronounced muscle-over-liver isozyme selectivity (53–133-fold), is unmatched by other N-acyl derivatives. Well-defined binding modes resolved in both muscle (PDB 2PRJ) and liver (PDB 1FC0) GP isoforms make it the ideal calibrant for molecular docking and pharmacophore modeling. Its dual mechanism—competitive GP inhibition plus intracellular conversion to a PP1 inhibitor—enables specific dissection of glycogen metabolism unavailable with other glucose analogues.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 6983-36-4
Cat. No. B3063545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglucopyranosylamine
CAS6983-36-4
Synonyms1-GlcNAc
N-acetyl-beta-D-glucopyranosylamine
N-acetylglucopyranosylamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11)
InChIKeyIBONACLSSOLHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglucopyranosylamine (CAS 6983-36-4): Baseline Identity and Procurement-Relevant Profile for Glycogen Phosphorylase Research


N-Acetylglucopyranosylamine (NAG; also termed N-acetyl-β-D-glucopyranosylamine, 1-GlcNAc, or NBG) is a C1-substituted glucose analogue belonging to the N-acyl-β-D-glucopyranosylamine class [1]. It functions as a competitive, T-state stabilising inhibitor of glycogen phosphorylase (GP) and is recognised as the foundational lead compound from which numerous higher-affinity GP inhibitors have been developed via structure-based design [1][2]. With a molecular formula of C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol, NAG is commercially available from specialist carbohydrate and biochemical suppliers for research use [2].

Why Generic Substitution of N-Acetylglucopyranosylamine with Other Glucose Analogs Fails for Rigorous Glycogen Phosphorylase Studies


Although numerous glucose-derived glycogen phosphorylase inhibitors exist, NAG occupies a distinct position that cannot be replicated by the natural ligand α-D-glucose, other N-acyl-β-D-glucopyranosylamines, or heterocyclic glucose mimetics [1]. NAG exhibits a unique combination of (i) 53-fold greater inhibitory potency than α-D-glucose at the GP catalytic site, (ii) pronounced muscle-over-liver isozyme selectivity of 53–133-fold, (iii) a well-defined crystallographic binding mode resolved in both muscle and liver GP isoforms, and (iv) intracellular conversion to 1-GlcNAc-6-phosphate, a glycogen-bound protein phosphatase 1 (PP1) inhibitor with a mechanism entirely absent from glucose itself [1][2]. Substituting NAG with a close analogue such as N-azidoacetyl-β-D-glucopyranosylamine (azido-NAG) alters inhibitory potency, while replacement with more potent but structurally divergent N-acyl derivatives forfeits the extensive structural and biochemical characterisation accumulated around the NAG scaffold [3]. These compound-specific properties directly affect experimental reproducibility, interpretability, and the ability to benchmark new inhibitors against a well-characterised reference standard.

N-Acetylglucopyranosylamine (6983-36-4): Quantitative Comparative Evidence for Scientific Selection and Procurement


NAG vs. α-D-Glucose: 53-Fold Superior Inhibitory Potency at the Glycogen Phosphorylase b Catalytic Site

NAG inhibits rabbit muscle glycogen phosphorylase b (GPb) with a Ki of 32 μM, representing a 53-fold improvement in binding affinity over the natural allosteric inhibitor α-D-glucose (Ki = 1.7 mM) when measured under identical kinetic conditions [1]. This direct comparison was established in the seminal crystallographic and kinetic study that defined NAG as the lead compound for the N-acyl-β-D-glucopyranosylamine inhibitor class [1].

Glycogen phosphorylase inhibition Type 2 diabetes Structure-based drug design

NAG Isozyme Selectivity: 53–133-Fold Preference for Muscle over Liver Glycogen Phosphorylase

NAG demonstrates pronounced selectivity for the muscle isoform of glycogen phosphorylase relative to the liver isoform. In crude extract assays, NAG inhibits muscle GPb with a Ki of 30 μM and muscle GPa with a Ki of 51 μM, whereas inhibition of liver GPa and GPb requires 2.7 mM and 4 mM respectively [1]. This represents a 53–133-fold selectivity window for muscle over liver GP, a property not exhibited to the same degree by other glucose analogues tested in the same study [1].

Isozyme selectivity Tissue-specific pharmacology Glycogen phosphorylase isoforms

NAG vs. Azido-NAG: Acetamido-to-Azidoacetamido Substitution Reduces GPb Inhibitory Potency by 1.5-Fold

In a direct crystallographic and kinetic comparison, replacement of the acetamido group of NAG with an azidoacetamido group (azido-NAG) resulted in a Ki of 48.7 μM for GPb, compared to 32 μM for NAG [1]. The 1.5-fold reduction in potency was rationalised by desolvation effects and subtle alterations in water structure at the catalytic site, confirming that the acetyl moiety is near-optimal for binding affinity within the N-acyl-β-D-glucopyranosylamine series [1].

SAR of glucopyranosylamines Bioisostere evaluation Glycogen phosphorylase inhibitor design

NAG vs. Glucose in Cellular Assays: 500-Fold Enhancement of GP Dephosphorylation in Liver Extracts

Beyond competitive GP inhibition, NAG promotes the inactivation of GP by enhancing its dephosphorylation. In gel-filtered rat liver extracts, 0.8 mM NAG was equipotent to 50 mM glucose in inactivating GP and activating glycogen synthase [1]. At a concentration of 1 mM, NAG enhanced dephosphorylation of exogenous GPa by 600% in liver extracts and by 75% in muscle extracts, corresponding to an approximately 500-fold improvement for liver and 40-fold for muscle relative to glucose alone [1].

Glycogen metabolism Phosphorylase phosphatase activation Hepatocyte assays

NAG Intracellular Prodrug Mechanism: 1-GlcNAc-6-Phosphate as a Specific Glycogen-Bound PP1 Inhibitor

In intact hepatocytes, NAG is phosphorylated by glucokinase to form N-acetyl-β-D-glucopyranosylamine 6-phosphate (1-GlcNAc-6-P), a metabolite that specifically inhibits the glycogen-bound form of protein phosphatase 1 (PP1) without affecting the cytosolic form [1]. 1-GlcNAc-6-P achieves 50% inhibition of glycogen-bound GSb phosphatase activity at 85 μM in the absence of glucose 6-phosphate, and at 135 μM in the presence of 10 mM glucose 6-phosphate; complete inhibition is observed at 500 μM regardless of glucose 6-phosphate concentration [1]. This mechanism is entirely absent for glucose, whose phosphorylation product glucose 6-phosphate is an allosteric activator—not inhibitor—of glycogen synthase [1].

Protein phosphatase 1 inhibition Prodrug activation Glycogen synthase regulation

NAG Crystallographic Coverage: High-Resolution Structures in Both Muscle and Human Liver GP Isoforms

NAG is the most crystallographically characterised glucose-analogue GP inhibitor, with high-resolution complex structures available for both rabbit muscle GPb (PDB 2PRJ, 2.30 Å resolution) [1] and human liver GP (PDB 1FC0, 2.40 Å resolution) [2]. These structures reveal that NAG binds at the catalytic site, stabilising the T-state conformation of the 280s loop through contacts with Asn284, and provide atomic-level detail of the hydrogen-bonding network and water structure [1][3]. In contrast, many higher-affinity N-acyl derivatives lack comparable dual-isozyme structural coverage.

X-ray crystallography Structure-based drug design GP–inhibitor complexes

N-Acetylglucopyranosylamine (6983-36-4): Evidence-Backed Research and Industrial Application Scenarios


Reference Inhibitor for Glycogen Phosphorylase Enzymology and Benchmarking Novel Inhibitors

NAG serves as the gold-standard reference inhibitor for GP enzymology due to its well-defined Ki values against both muscle and liver isozymes, established in multiple independent kinetic studies [1]. Any laboratory developing or evaluating new GP inhibitors should include NAG as an internal benchmark to ensure inter-study comparability and to validate assay conditions. Its 53-fold potency advantage over α-D-glucose provides a wide dynamic range for assessing incremental improvements of novel compounds [1].

Structure-Based Drug Design and Computational Docking Studies Targeting the GP Catalytic Site

The availability of high-resolution crystal structures of NAG bound to both rabbit muscle GPb (PDB 2PRJ) and human liver GP (PDB 1FC0) makes NAG the ideal starting scaffold for computational chemistry workflows [1][2]. Researchers can use these structures for molecular docking validation, pharmacophore modelling, and molecular dynamics simulations without requiring de novo crystallographic effort. The defined binding pose and water network provide a rigorous baseline for scoring function calibration [1].

Tissue-Specific Glycogenolysis Studies Exploiting Muscle–Liver Isozyme Selectivity

NAG's 53–133-fold selectivity for muscle GP over liver GP [1] enables experiments that require differential inhibition of glycogenolysis in muscle versus hepatic tissues. This property is particularly valuable for ex vivo tissue studies, perfused organ models, and in vitro reconstitution assays aimed at dissecting tissue-specific contributions to glucose homeostasis, without the confounding pan-inhibition observed with less selective glucose analogues.

Integrated Glycogen Metabolism Studies Leveraging the Dual GP/PP1 Mechanism

NAG uniquely combines competitive GP inhibition with intracellular conversion to a PP1 inhibitor (1-GlcNAc-6-P) that specifically targets the glycogen-bound phosphatase pool [1]. This dual mechanism makes NAG indispensable for studies investigating the coordinated regulation of glycogen phosphorylase inactivation and glycogen synthase activation, particularly in hepatocyte models where the interplay between GP and GS determines net glycogen flux [1].

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